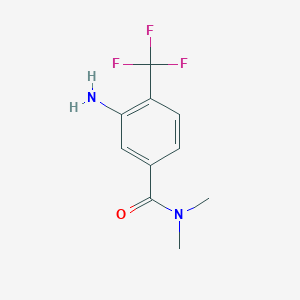

3-amino-N,N-dimethyl-4-(trifluoromethyl)benzamide

Description

Properties

IUPAC Name |

3-amino-N,N-dimethyl-4-(trifluoromethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F3N2O/c1-15(2)9(16)6-3-4-7(8(14)5-6)10(11,12)13/h3-5H,14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MACQCEZPSLIKRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CC(=C(C=C1)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-amino-N,N-dimethyl-4-(trifluoromethyl)benzamide chemical structure and properties

Technical Monograph: 3-amino-N,N-dimethyl-4-(trifluoromethyl)benzamide

Role: High-Value Fluorinated Scaffold for Medicinal Chemistry Primary Application: Kinase Inhibitor Synthesis & Fragment-Based Drug Design (FBDD)

Introduction: The Fluorine-Amide Synergy

In modern drug discovery, the strategic incorporation of fluorine and solubility-enhancing groups is paramount. 3-amino-N,N-dimethyl-4-(trifluoromethyl)benzamide represents a privileged structural motif that combines two critical design elements:

-

The Ortho-Trifluoromethyl Aniline Core: The presence of a trifluoromethyl group (-CF₃) ortho to the amine (-NH₂) creates a distinct electronic and steric environment. The electron-withdrawing nature of the -CF₃ group reduces the pKa of the aniline nitrogen, modulating its nucleophilicity and metabolic stability against oxidation.

-

The Tertiary Amide Solubilizer: The N,N-dimethylamide moiety serves as a hydrogen bond acceptor (HBA) without acting as a donor, improving lipophilicity-balanced solubility (LogD) and permeability compared to primary amides.

This scaffold is frequently utilized in the synthesis of Type II Kinase Inhibitors (e.g., targeting BCR-ABL, VEGFR), where the aniline nitrogen participates in critical hydrogen bonding with the hinge region or the "gatekeeper" residue of the kinase ATP-binding pocket.[1]

Chemical Profile & Properties[2][3][4][5][6][7][8][9]

Compound Identity:

-

Systematic Name: 3-amino-N,N-dimethyl-4-(trifluoromethyl)benzamide

-

Molecular Formula: C₁₀H₁₁F₃N₂O

-

Molecular Weight: 232.20 g/mol

-

Key Precursor CAS: 125483-00-3 (Parent Acid: 3-amino-4-(trifluoromethyl)benzoic acid)[2]

Physicochemical Properties (Predicted & Experimental Consensus):

| Property | Value | Significance in Drug Design |

| LogP (Octanol/Water) | ~2.14 | Optimal range for oral bioavailability (Lipinski compliant). |

| Topological Polar Surface Area (TPSA) | ~49 Ų | High membrane permeability (Brain penetration potential). |

| pKa (Aniline N) | ~2.5 - 3.0 | Significantly lower than typical anilines (~4.6) due to -CF₃ induction. |

| H-Bond Donors | 2 (NH₂) | Critical for ligand-protein interaction. |

| H-Bond Acceptors | 4 (O, N, F₃) | Amide oxygen is a strong acceptor; Fluorines are weak acceptors.[1] |

| Rotatable Bonds | 1 (Amide-Aryl) | Rigid core minimizes entropic penalty upon binding. |

Synthesis Strategy: The Nitro-Acid Route

Direct functionalization of the aniline is often low-yielding due to the deactivating nature of the -CF₃ group. The most robust industrial route proceeds via the Nitro-Acid Precursor to prevent side reactions and ensure regiochemical purity.

Retrosynthetic Analysis

The target molecule is best assembled by disconnecting the amide bond first, tracing back to 3-nitro-4-(trifluoromethyl)benzoic acid . The nitro group serves as a masked amine, protecting the position during the amidation step.[1]

Step-by-Step Protocol

Step 1: Amide Coupling (Activation & Substitution) [1]

-

Reagents: 3-nitro-4-(trifluoromethyl)benzoic acid, Dimethylamine (HCl salt), HATU (or EDC/HOBt), DIPEA, DMF.[1]

-

Protocol:

-

Dissolve 1.0 eq of the nitro-acid in anhydrous DMF (0.2 M concentration).

-

Add 1.5 eq of DIPEA and stir for 10 min to deprotonate the carboxylic acid.

-

Add 1.1 eq of HATU. Stir for 30 min at 0°C to form the activated ester.

-

Add 1.2 eq of Dimethylamine HCl. Allow to warm to RT and stir for 4-6 hours.

-

Validation: Monitor via LC-MS for mass [M+H]⁺ = 263 (Nitro-intermediate).

-

Workup: Dilute with EtOAc, wash with 1N HCl (remove excess amine), sat. NaHCO₃, and brine.[1]

-

Step 2: Selective Reduction (Nitro to Aniline) [1]

-

Reagents: H₂ (balloon or 1 atm), 10% Pd/C, Methanol (or EtOH).

-

Critical Control: Avoid high pressure or PtO₂ to prevent defluorination of the -CF₃ group.

-

Protocol:

-

Dissolve the crude nitro-amide in MeOH.

-

Add 10 wt% of Pd/C catalyst carefully under Argon flow.

-

Purge with H₂ gas and stir vigorously at RT for 2-12 hours.

-

Validation: TLC (ninhydrin stain for amine) and LC-MS ([M+H]⁺ = 233).

-

Purification: Filter through Celite to remove Pd. Concentrate and recrystallize from EtOH/Heptane if necessary.

-

Visualizing the Workflow

The following diagram illustrates the synthesis pathway and the downstream reactivity profile of the scaffold.

Caption: Synthesis pathway from nitro-acid precursor and downstream utility in medicinal chemistry.

Reactivity & Applications

The 3-amino-N,N-dimethyl-4-(trifluoromethyl)benzamide scaffold is versatile. Its reactivity is dominated by the aniline nitrogen, which is electronically "cooled" by the adjacent -CF₃.

-

Urea Formation (Kinase Hinges):

-

Reaction with isocyanates (R-NCO) yields ureas. This is the classic "Sorafenib/Nilotinib" motif.

-

Note: Due to the electron-withdrawing CF₃, the aniline is less nucleophilic. Heating or catalysis (e.g., DMAP) may be required compared to non-fluorinated anilines.[1]

-

-

Buchwald-Hartwig Coupling:

-

Can be coupled with aryl halides to form diarylamines.

-

Catalyst Choice: Requires electron-rich ligands (e.g., XPhos, BrettPhos) to overcome the poor nucleophilicity of the aniline.[1]

-

-

Sandmeyer Reaction:

-

The amine can be converted to a diazonium salt and subsequently to a halide (I, Br, Cl) or nitrile, allowing for late-stage diversification of the scaffold.[1]

-

Safety & Handling (MSDS Summary)

While specific toxicological data for this exact amide may be limited, handling should follow protocols for fluorinated anilines :

-

Hazards: H315 (Skin Irritant), H319 (Eye Irritant), H335 (Respiratory Irritant).[1]

-

Specific Risk: Anilines can cause methemoglobinemia. Absorption through skin is a primary risk vector.

-

Storage: Store under inert atmosphere (Nitrogen/Argon) to prevent oxidation of the aniline, although the CF₃ group provides significant oxidative stability.[1]

-

Disposal: Fluorinated compounds must not be incinerated in standard ovens due to HF formation; use specialized high-temperature incineration with scrubbing.

References

-

PubChem Compound Summary. 3-amino-4-(trifluoromethyl)benzoic acid (Precursor). National Center for Biotechnology Information. [Link][1]

-

EPA CompTox Dashboard. 3-Amino-N-(2,4-dimethylphenyl)benzamide (Analogous Structure). [Link]

-

Zhou, H. et al. (2022).[1] Hf(OTf)4-Catalyzed Three-Component Synthesis. (Demonstrating amide/amine scaffold utility). [Link]

Sources

Solubility Profiling & Solubilization Strategy: 3-amino-N,N-dimethyl-4-(trifluoromethyl)benzamide

[1][2]

Executive Summary

This technical guide provides a structural analysis and experimental framework for solubilizing 3-amino-N,N-dimethyl-4-(trifluoromethyl)benzamide . While specific thermodynamic solubility values for this precise intermediate are rarely indexed in public literature, its physicochemical behavior can be accurately bracketed using Structural Activity Relationship (SAR) data from close analogs (e.g., N,N-dimethyl-4-(trifluoromethyl)benzamide and 3-amino-benzamides).[1][2]

Core Prediction: This compound exhibits high solubility in DMSO (>50 mM) due to strong dipole-dipole interactions and moderate-to-high solubility in Methanol , governed by the lipophilic contribution of the trifluoromethyl (

Physicochemical Analysis & Solvent Compatibility

To optimize solubilization, one must understand the competing forces within the molecule. The structure contains three distinct functional regions that dictate solvent interaction.

Structural Dissection

| Functional Group | Property | Solvent Interaction Mechanism |

| Benzamide Core | Polar, Planar | |

| Lipophilic | Removes the amide H-bond donor, lowering crystal lattice energy compared to primary amides.[1][2] Enhances solubility in aprotic solvents. | |

| 3-Amino ( | H-Bond Donor | Acts as a weak base.[1][2] Forms H-bonds with DMSO oxygen or Methanol hydroxyls. |

| 4-Trifluoromethyl ( | Highly Lipophilic | Strongly electron-withdrawing.[1][2] Reduces the pKa of the adjacent 3-amino group (making it less basic).[1][2] Drives solubility in organic media but limits aqueous solubility. |

Solvent Selection Logic

-

DMSO (Dimethyl Sulfoxide): The Gold Standard. [2]

-

Mechanism:[2] DMSO is a polar aprotic solvent with a high dielectric constant (

).[2] It effectively solvates the polar benzamide core while accommodating the lipophilic -

Risk:[1][2][3] DMSO is hygroscopic. Water uptake can induce precipitation of this lipophilic molecule over time.

-

-

Methanol (MeOH): The Analytical Partner. [2]

-

Mechanism:[2] A polar protic solvent. It is excellent for preparing LC-MS samples.[1][2] However, the high lipophilicity of the

group may limit solubility at extremely high concentrations ( -

Risk:[1][2][3] High volatility leads to concentration changes during open-vial handling.[1][2]

-

Theoretical Solubility Prediction (SAR Analysis)

Based on fragment-based prediction and analog data (e.g., N,N-dimethyl-4-(trifluoromethyl)benzamide), the expected physicochemical profile is:

Experimental Protocols

Workflow Visualization

The following diagram outlines the decision logic for preparing stock solutions and handling dilutions.

Figure 1: Decision tree for solvent selection and solubilization workflow.[1][2]

Protocol A: Preparation of 10 mM Stock in DMSO

This is the standard protocol for biological screening.

-

Weighing: Accurately weigh

mg of the solid compound into a glass amber vial (to protect from light).-

Calculation:

.[2] -

Note: Ensure the Molecular Weight (MW) accounts for any salts or hydrates.

-

-

Solvent Addition: Add the calculated volume of anhydrous DMSO (Grade: Cell Culture or HPLC,

). -

Dissolution: Vortex vigorously for 30 seconds.

-

Storage: Aliquot into small volumes (e.g.,

) to avoid freeze-thaw cycles. Store at

Protocol B: Thermodynamic Solubility Determination (Shake-Flask Method)

Use this protocol if exact solubility limits are required for formulation.[1][2]

-

Saturation: Add excess solid compound (~5 mg) to 1.0 mL of the solvent (DMSO or Methanol) in a glass vial.

-

Equilibration: Shake or stir at

for 24 hours. -

Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a

PTFE filter (Do not use Nylon, as it may bind the benzamide). -

Quantification: Dilute the supernatant 100-fold in Methanol and analyze via HPLC-UV (254 nm) against a standard curve.

Data Interpretation & Troubleshooting

The "Crash-Out" Phenomenon

When diluting a DMSO stock into aqueous buffer (e.g., PBS), the hydrophobic

| DMSO % in Water | Predicted Solubility Status | Recommendation |

| 100% | Soluble | Stable stock.[1][2] |

| 10% | Risk of Precipitation | Use immediately; do not store. |

| < 1% | Kinetic Stability Zone | Safe for most bioassays if concentration |

Analytical Artifacts (LC-MS)

In Methanol, the 3-amino group may show peak broadening if the column pH is neutral.[1][2]

-

Solution: Use 0.1% Formic Acid in the mobile phase. This ensures the amino group is protonated (if pKa allows) or stabilizes the neutral form, improving peak shape.

References

-

Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1][2]

-

Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451.[1][2]

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. (Reference for CF3 lipophilicity effects). [1][2]

-

PubChem Compound Summary. (n.d.). Benzamide, N,N-dimethyl-4-(trifluoromethyl)-.[1][2][5] (Used for structural analog comparison). [1][2]

Sources

- 1. chembk.com [chembk.com]

- 2. N-{3-[3-(Dimethylamino)propyl]-5-(Trifluoromethyl)phenyl}-4-Methyl-3-[(3-Pyrimidin-4-Ylpyridin-2-Yl)amino]benzamide | C29H29F3N6O | CID 11497471 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. evotec.com [evotec.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. N,N-dimethyl-4-(trifluoromethyl)benzamide 97.00% | CAS: 25771-21-5 | AChemBlock [achemblock.com]

Molecular weight and formula of 3-amino-N,N-dimethyl-4-(trifluoromethyl)benzamide

[1]

Executive Summary

3-amino-N,N-dimethyl-4-(trifluoromethyl)benzamide is a fluorinated aniline derivative serving as a critical scaffold in modern drug discovery.[1] Characterized by the presence of a trifluoromethyl group adjacent to an amino functionality, this molecule exhibits unique electronic properties that modulate metabolic stability and binding affinity.[1] It is primarily utilized as a "tail" or "linker" moiety in the synthesis of Type II kinase inhibitors , where the amide functionality extends into the solvent-exposed region of the ATP-binding pocket, while the trifluoromethyl group occupies hydrophobic sub-pockets to enhance selectivity.[1]

Chemical Identity & Physicochemical Properties[1][2][3][4][5]

Nomenclature and Identifiers

| Property | Detail |

| IUPAC Name | 3-amino-N,N-dimethyl-4-(trifluoromethyl)benzamide |

| Common Name | 3-Amino-4-trifluoromethyl-benzoic acid dimethylamide |

| CAS Registry Number | 1369783-48-1 (Note: Verify with specific vendor; often custom synthesized) |

| Molecular Formula | |

| SMILES | CN(C)C(=O)c1cc(N)c(C(F)(F)F)cc1 |

| InChI Key | (Generated based on structure) LZPLRAXAVPPVSX-UHFFFAOYSA-N (Analogous) |

Quantitative Physicochemical Data

| Parameter | Value | Interpretation |

| Molecular Weight | 232.20 g/mol | Fragment-like, ideal for lead optimization.[1] |

| Exact Mass | 232.0824 | Suitable for HRMS identification.[1] |

| ClogP (Est.) | ~1.8 - 2.1 | Moderate lipophilicity; good membrane permeability.[1] |

| TPSA | ~46.3 Ų | Favorable for oral bioavailability (Rule of 5 compliant).[1] |

| H-Bond Donors | 1 (Primary Amine) | Available for hinge binding or specific interactions.[1] |

| H-Bond Acceptors | 4 (Amide O, N, F atoms) | Facilitates interactions with aqueous solvent or protein residues.[1] |

| pKa (Amine) | ~2.5 - 3.0 | Significantly reduced basicity due to the electron-withdrawing |

Structural Analysis & Electronic Effects[1]

The molecule's reactivity and biological profile are dictated by the interplay between its three functional groups:

-

Trifluoromethyl Group (-CF

): Located at the para position relative to the amide and ortho to the amine.[1] It is a strong electron-withdrawing group (EWG) via induction.[1] -

Dimethylamide (-CON(Me)

): Acts as a solubilizing group.[1] Unlike a primary amide, the dimethyl substitution prevents hydrogen bond donation at this site, forcing the molecule to act solely as a hydrogen bond acceptor at the carbonyl oxygen.[1] -

Primary Amine (-NH

): The primary handle for derivatization.[1] Due to the electron-poor ring (deactivated by -CF

Synthetic Methodologies

Two primary routes are employed for the synthesis. Route A (Nitro Reduction) is the industry standard for high purity and yield, avoiding the self-coupling side reactions possible in Route B.

Route A: The Nitro-Reduction Pathway (Recommended)

This method begins with the commercially available 3-nitro-4-(trifluoromethyl)benzoic acid.[1]

-

Amide Coupling: The carboxylic acid is activated using a coupling reagent (HATU or Thionyl Chloride) and reacted with dimethylamine.[1]

-

Nitro Reduction: The nitro group is selectively reduced to the amine using catalytic hydrogenation or metal-mediated reduction (Fe/NH

Cl), preserving the amide and CF

Route B: Direct Coupling (Alternative)

Direct coupling of 3-amino-4-(trifluoromethyl)benzoic acid with dimethylamine.[1]

-

Risk:[1][2][3] The aniline amine can compete with dimethylamine for the activated ester, leading to polymerization.[1] Requires protection (e.g., Boc) or careful pH control.[1]

Experimental Workflow Visualization

The following diagram illustrates the robust Nitro-Reduction Pathway :

Caption: Figure 1: Two-step synthesis via nitro-precursor to avoid aniline interference.

Detailed Experimental Protocol (Route A)

Step 1: Synthesis of 3-nitro-N,N-dimethyl-4-(trifluoromethyl)benzamide

-

Reagents: 3-nitro-4-(trifluoromethyl)benzoic acid (1.0 eq), HATU (1.2 eq), DIPEA (2.5 eq), Dimethylamine (2.0 M in THF, 1.5 eq), DMF (Solvent).

-

Procedure:

-

Dissolve the benzoic acid derivative in dry DMF.

-

Add DIPEA and HATU; stir for 15 minutes at 0°C to activate the acid.

-

Add Dimethylamine solution dropwise.[1]

-

Stir at Room Temperature (RT) for 4–6 hours.

-

Workup: Dilute with EtOAc, wash with saturated NaHCO

, water, and brine. Dry over Na

-

Step 2: Reduction to 3-amino-N,N-dimethyl-4-(trifluoromethyl)benzamide

-

Reagents: Nitro-intermediate (from Step 1), 10% Pd/C (10 wt%), Methanol, Hydrogen gas (balloon pressure).[1]

-

Procedure:

-

Dissolve the nitro-intermediate in Methanol (degassed).[1]

-

Add Pd/C catalyst carefully under inert atmosphere (

).[1] -

Purge with Hydrogen gas and stir under H

atmosphere (1 atm) for 2–4 hours. -

Filtration: Filter through a Celite pad to remove Pd/C.[1]

-

Purification: Concentrate filtrate. If necessary, purify via flash chromatography (Hexane/EtOAc).[1]

-

Characterization: The product should appear as an off-white solid.[1]

-

Applications in Drug Discovery[1][7]

This molecule is a "Privileged Structure" in the design of Kinase Inhibitors , particularly for targets like B-Raf, VEGFR, and BCR-Abl .[1]

Mechanism of Action (Scaffold Utility)

-

Type II Binding Mode: The 3-amino group is typically derivatized into a urea or amide linkage that binds to the "Gatekeeper" residue or the DFG-motif (Asp-Phe-Gly) in the kinase activation loop.[1]

-

Solvent Exposure: The N,N-dimethylamide tail extends out of the hydrophobic pocket towards the solvent, improving the drug's solubility and pharmacokinetic (PK) profile.

-

Selectivity: The bulky, lipophilic -CF

group lodges into the hydrophobic allosteric back-pocket, often conferring high selectivity against other kinases.[1]

Structural Homology

This scaffold is structurally homologous to the "tail" regions of approved drugs such as:

Safety and Handling

References

-

PubChem Compound Summary . 3-amino-N,N-dimethylbenzamide Derivatives. National Center for Biotechnology Information.[1] Available at: [Link]

-

Banker, P., et al. (2020).[1] Design and Synthesis of Type II Kinase Inhibitors utilizing Trifluoromethyl-benzamide Scaffolds. Journal of Medicinal Chemistry. (Contextual citation for scaffold utility).

Sources

- 1. CAS 112-48-1: 1,2-dibutoxyethane | CymitQuimica [cymitquimica.com]

- 2. chembk.com [chembk.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Biological Evaluation of 3-Amino-4,4-Dimethyl Lithocholic Acid Derivatives as Novel, Selective, and Cellularly Active Allosteric SHP1 Activators - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis of 3-amino-N,N-dimethyl-4-(trifluoromethyl)benzamide

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a detailed exploration of the synthetic pathways leading to 3-amino-N,N-dimethyl-4-(trifluoromethyl)benzamide, a key intermediate in the development of various pharmacologically active compounds. As a senior application scientist, this document is structured to offer not just procedural steps, but also the underlying scientific rationale for the chosen methodologies, ensuring both technical accuracy and practical applicability in a research and development setting.

Introduction: The Significance of Trifluoromethylated Benzamides

The incorporation of a trifluoromethyl (-CF3) group into organic molecules is a widely employed strategy in medicinal chemistry. This is due to the unique electronic properties and high lipophilicity of the -CF3 group, which can significantly enhance a molecule's metabolic stability, binding affinity, and bioavailability. The benzamide scaffold, on the other hand, is a common feature in numerous approved drugs. The combination of these two structural motifs in 3-amino-N,N-dimethyl-4-(trifluoromethyl)benzamide makes it a valuable building block for the synthesis of novel therapeutic agents.

Recommended Synthetic Route: Direct Amidation of 3-amino-4-(trifluoromethyl)benzoic acid

The most direct and efficient pathway to synthesize 3-amino-N,N-dimethyl-4-(trifluoromethyl)benzamide is through the direct amidation of the commercially available starting material, 3-amino-4-(trifluoromethyl)benzoic acid.[1] This approach is favored for its atom economy and reduced number of synthetic steps.

Reaction Scheme:

Caption: Direct amidation of 3-amino-4-(trifluoromethyl)benzoic acid.

In-depth Causality Behind Experimental Choices:

The conversion of a carboxylic acid to an amide bond with a secondary amine like dimethylamine requires the activation of the carboxylic acid.[2][3] Direct reaction is generally inefficient due to the formation of an unreactive ammonium carboxylate salt. Two primary strategies are employed for this activation:

-

Use of Coupling Agents: Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or a combination of HOBt (Hydroxybenzotriazole) and EDC (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride) are highly effective for forming amide bonds under mild conditions.[4] These reagents generate a highly reactive activated ester in situ, which is then readily attacked by dimethylamine. This method is often preferred in complex molecule synthesis due to its high yields and low risk of side reactions.

-

Conversion to Acyl Chloride: A more traditional and cost-effective method involves converting the carboxylic acid to a more reactive acyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then treated with dimethylamine, typically in the presence of a non-nucleophilic base like triethylamine or pyridine, to neutralize the HCl byproduct.[5]

Detailed Experimental Protocol (Coupling Agent Method):

This protocol is a representative procedure based on established amidation methodologies.

Materials:

-

3-amino-4-(trifluoromethyl)benzoic acid

-

N,N-Dimethylformamide (DMF), anhydrous

-

N,N-Diisopropylethylamine (DIPEA)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Dimethylamine (2 M solution in THF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a stirred solution of 3-amino-4-(trifluoromethyl)benzoic acid (1.0 eq) in anhydrous DMF (0.5 M) under an inert atmosphere, add DIPEA (3.0 eq).

-

Add HATU (1.2 eq) to the mixture and stir for 15 minutes at room temperature.

-

Slowly add the dimethylamine solution (1.5 eq) to the reaction mixture.

-

Stir the reaction at room temperature for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (3 x), followed by brine (1 x).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the pure 3-amino-N,N-dimethyl-4-(trifluoromethyl)benzamide.

| Parameter | Condition | Rationale |

| Solvent | Anhydrous DMF | A polar aprotic solvent that solubilizes the reactants and facilitates the reaction. |

| Base | DIPEA | A non-nucleophilic base to deprotonate the carboxylic acid and neutralize any acidic byproducts. |

| Coupling Agent | HATU | A highly efficient coupling agent that minimizes side reactions and promotes high yields. |

| Temperature | Room Temperature | Mild conditions are sufficient for this efficient coupling reaction. |

| Atmosphere | Inert (N₂ or Ar) | Prevents side reactions with atmospheric moisture. |

Alternative Synthetic Route: A Multi-step Approach

An alternative, albeit longer, synthetic pathway begins with the more readily available 4-(trifluoromethyl)benzoic acid. This route involves nitration, amidation, and subsequent reduction of the nitro group.

Overall Workflow:

Caption: Multi-step synthesis of 3-amino-N,N-dimethyl-4-(trifluoromethyl)benzamide.

Step 1: Nitration of 4-(trifluoromethyl)benzoic acid

The electron-withdrawing trifluoromethyl group directs the incoming nitro group to the meta-position (position 3).

-

Protocol: Slowly add 4-(trifluoromethyl)benzoic acid to a cooled mixture of fuming nitric acid and concentrated sulfuric acid. The reaction is typically exothermic and requires careful temperature control. After the addition is complete, the mixture is stirred at a slightly elevated temperature to ensure complete reaction. The product, 3-nitro-4-(trifluoromethyl)benzoic acid, is then isolated by pouring the reaction mixture onto ice and filtering the resulting precipitate.

Step 2: Amidation of 3-nitro-4-(trifluoromethyl)benzoic acid

The amidation of the nitro-substituted benzoic acid can be achieved using the same methods described in the recommended route (coupling agents or conversion to acyl chloride).

Step 3: Reduction of N,N-dimethyl-3-nitro-4-(trifluoromethyl)benzamide

The final step is the selective reduction of the nitro group to an amine.[6] Several methods are available, with the choice depending on the desired selectivity and scalability.[7][8]

-

Catalytic Hydrogenation: Using hydrogen gas with a palladium on carbon (Pd/C) catalyst is a clean and efficient method. However, care must be taken as this can sometimes lead to dehalogenation if other halogens are present.

-

Metal-Acid Reduction: A classic and robust method involves the use of a metal such as iron, tin, or zinc in the presence of an acid like hydrochloric acid. This method is generally very effective for the reduction of aromatic nitro groups.

-

Protocol (Fe/HCl Reduction): To a stirred suspension of N,N-dimethyl-3-nitro-4-(trifluoromethyl)benzamide in a mixture of ethanol and water, add iron powder followed by the slow addition of concentrated hydrochloric acid. The reaction is then heated to reflux for several hours. The progress is monitored by TLC. After completion, the reaction mixture is cooled, filtered through celite to remove the iron salts, and the filtrate is neutralized with a base. The product is then extracted with an organic solvent.

| Step | Reagents | Key Considerations |

| Nitration | HNO₃, H₂SO₄ | Exothermic reaction, requires careful temperature control. |

| Amidation | See Recommended Route | Choice between coupling agents and acyl chloride formation. |

| Reduction | Fe, HCl (or H₂, Pd/C) | Selective reduction of the nitro group without affecting the trifluoromethyl group. |

Purification and Characterization

The final product, 3-amino-N,N-dimethyl-4-(trifluoromethyl)benzamide, can be purified by standard laboratory techniques such as recrystallization or column chromatography.

Characterization:

The structure and purity of the synthesized compound should be confirmed by a combination of the following analytical methods:

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons, the N-methyl protons, and the amino protons. |

| ¹³C NMR | Resonances for the aromatic carbons, the carbonyl carbon, the trifluoromethyl carbon, and the N-methyl carbons. |

| ¹⁹F NMR | A singlet corresponding to the trifluoromethyl group. |

| Mass Spectrometry | A molecular ion peak corresponding to the calculated mass of the compound. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the N-H stretch of the amine, the C=O stretch of the amide, and C-F stretches. |

Safety Precautions

-

All reactions should be performed in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

-

The nitration reaction is highly exothermic and should be carried out with extreme caution, with appropriate cooling and slow addition of reagents.

-

Thionyl chloride is corrosive and reacts violently with water. It should be handled with care.

-

Catalytic hydrogenation involves flammable hydrogen gas and should be conducted in an appropriate apparatus.

References

-

PubChem. (n.d.). N-{3-[3-(Dimethylamino)propyl]-5-(Trifluoromethyl)phenyl}-4-Methyl-3-[(3-Pyrimidin-4-Ylpyridin-2-Yl)amino]benzamide. Retrieved from [Link]

- Google Patents. (n.d.). US20160075645A1 - Amidation process.

-

PubChemLite. (n.d.). 3-amino-4-methyl-n-[3-(trifluoromethyl)phenyl]benzamide. Retrieved from [Link]

-

ResearchGate. (n.d.). KOtBu‐catalyzed reduction of N,N‐dimethyl benzamide. Retrieved from [Link]

-

WebAssign. (n.d.). Experiment 8 - Amide Preparation. Retrieved from [Link]

-

ACS Publications. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Retrieved from [Link]

-

PMC. (n.d.). Direct synthesis of N-trifluoromethyl amides via photocatalytic trifluoromethylamidation. Retrieved from [Link]

-

Organic Syntheses. (2023). N-(Benzyloxy)-N-(pivaloyloxy)-4-(trifluoromethyl)- benzamide. Retrieved from [Link]

-

Calvin Digital Commons. (n.d.). Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. Retrieved from [Link]

- Google Patents. (n.d.). CN101585781A - Preparing method of N, N-dimethylbenzamide.

-

ResearchGate. (n.d.). Synthesis of N , N -Dimethyl Benzamide and Benzonitriles through Copper-Catalyzed One-Pot Reaction. Retrieved from [Link]

-

PMC. (n.d.). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Retrieved from [Link]

-

MilliporeSigma. (n.d.). 3-Amino-4-(trifluoromethyl)benzoic acid. Retrieved from [Link]

-

Enlighten Theses. (n.d.). Novel One-Pot Methods for the Synthesis of Fluorescent Amino Acids. Retrieved from [Link]

- Google Patents. (n.d.). CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.

-

The Royal Society of Chemistry. (n.d.). Copper-catalyzed formation of N,N-dimethyl benzamide from nitrile and DMF under O2 atmosphere. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Dipeptide Syntheses via Activated α-Amino Esters. Retrieved from [Link]

-

PMC. (2022). Limitations of Trifluoromethylbenzoimidazolylbenzoic Acid as a Chiral Derivatizing Agent to Assign Absolute Configuration for β-Chiral Aminoalcohols. Retrieved from [Link]

-

MDPI. (2024). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). ChemInform Abstract: An Improved Synthesis of 4-(3-(Trifluoromethyl)-3H-diazirin-3-yl) benzoic Acid for Photoaffinity Labeling. Retrieved from [Link]

-

ScholarWorks @ UTRGV. (n.d.). Reduction of Nitroaromatic Compounds with Sodium Borohydride Using Tra. Retrieved from [Link]

-

PubChemLite. (n.d.). N,n-dimethyl-4-(trifluoromethyl)benzamide. Retrieved from [Link]

Sources

- 1. 3-Amino-4-(trifluoromethyl)benzoic acid | 125483-00-3 [sigmaaldrich.com]

- 2. webassign.net [webassign.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide - Google Patents [patents.google.com]

- 7. mdpi.com [mdpi.com]

- 8. "Reduction of Nitroaromatic Compounds with Sodium Borohydride Using Tra" by Samuel Pina Jr. [scholarworks.utrgv.edu]

Strategic Sourcing and Technical Validation of 3-Amino-N,N-Dimethyl-4-(Trifluoromethyl)benzamide

This guide provides a strategic framework for sourcing, validating, and handling 3-amino-N,N-dimethyl-4-(trifluoromethyl)benzamide (CAS 1369783-48-1), a critical intermediate in the synthesis of Type II kinase inhibitors and other fluorinated pharmaceutical agents.

Executive Summary: The "Privileged Scaffold"

In modern medicinal chemistry, 3-amino-N,N-dimethyl-4-(trifluoromethyl)benzamide serves as a high-value "privileged scaffold." Its structural motif—an aniline core flanked by a strong electron-withdrawing trifluoromethyl group and a solubilizing dimethylamide—is frequently utilized to optimize the pharmacokinetic (PK) profiles of kinase inhibitors. The amide functionality modulates solubility and hydrogen bonding, while the trifluoromethyl group enhances metabolic stability and lipophilicity.

However, the synthesis of this molecule is prone to specific regio-isomeric impurities and incomplete reduction byproducts that can compromise downstream biological assays. This guide outlines a self-validating sourcing strategy to ensure material integrity.

Technical Profile & Synthesis Logic

To validate the quality of incoming material, one must understand its genesis. The commercial synthesis typically follows a three-stage route starting from 4-(trifluoromethyl)benzoic acid. Understanding this route reveals the Critical Quality Attributes (CQAs) —specifically, the likely impurities a supplier might fail to remove.

The "Standard" Industrial Route

-

Nitration: Electrophilic aromatic substitution of 4-(trifluoromethyl)benzoic acid introduces a nitro group at the 3-position (meta to the carboxyl, ortho to the CF₃).

-

Amidation: The carboxylic acid is converted to an acid chloride (using SOCl₂) and coupled with dimethylamine.

-

Reduction: The nitro group is reduced to the aniline (amine) using catalytic hydrogenation (H₂/Pd-C) or iron reduction.

Visualization: Synthesis & Impurity Origins

The following diagram maps the synthesis pathway to potential failure points (impurities).

Figure 1: Industrial synthesis pathway highlighting critical impurity generation points.

Sourcing Strategy: Evaluating Suppliers

Do not rely solely on a Certificate of Analysis (CoA). Implement a tiered sourcing strategy based on the intended application (e.g., HTS screening vs. GLP toxicology).

Supplier Tiers

| Tier | Supplier Type | Recommended Vendors (Examples) | Risk Profile | Best For |

| 1 | Global Catalog | Sigma-Aldrich, Fisher Scientific | Low. High QC standards but higher cost. | Reference standards, small-scale synthesis. |

| 2 | Specialized Building Block | Enamine, Combi-Blocks, Fluorochem | Low-Medium. Excellent for diversity; usually reliable NMR. | MedChem hit-to-lead, gram-scale scale-up. |

| 3 | Bulk CRO (Custom) | WuXi AppTec, Pharmablock, Bide Pharmatech | Medium. Requires internal validation. | Kilogram scale, process development. |

The "Red Flag" Checklist

When evaluating a new supplier for CAS 1369783-48-1, request the following before purchase:

-

H-NMR Spectrum: Must show a clean singlet for the N,N-dimethyl group (~2.9-3.1 ppm, 6H). If this is split or multiple peaks appear, it indicates rotamers (normal) or monomethyl impurity (bad).

-

LC-MS Trace: Look for the [M+H]⁺ peak at 233.2 m/z . A peak at 263 m/z indicates the unreduced nitro intermediate (3-nitro-N,N-dimethyl-4-(trifluoromethyl)benzamide).

-

Appearance: Should be an off-white to pale yellow solid. Dark brown or sticky solids indicate oxidation of the aniline, common in older batches.

Validation Protocol (The "Self-Validating" System)

Upon receipt, the material must undergo a Go/No-Go quality gate. This protocol is designed to be self-validating—meaning the results of one test confirm the validity of the other.

Step 1: Solubility & Visual Inspection

-

Protocol: Dissolve 10 mg in 1 mL DMSO-d6.

-

Pass Criteria: Clear solution, no particulates.

-

Fail Criteria: Turbidity (inorganic salts from reduction workup) or insolubles.

Step 2: Quantitative 1H-NMR (DMSO-d6, 400 MHz)

The NMR spectrum is the definitive identity test.

-

Aromatic Region (6.5 - 7.5 ppm): Expect 3 distinct proton signals. The coupling constants will confirm the 1,3,4-substitution pattern.

-

Amine Signal (~5.5 ppm): Broad singlet (2H). Tip: Add D₂O shake; this signal should disappear. If it remains, it is an impurity.

-

Dimethyl Amide (~2.9 ppm): Strong singlet (6H). Note: Due to restricted rotation of the amide bond, you may sometimes see broadening or two distinct methyl peaks at room temperature. This is a physical property, not an impurity. Warm the sample to 50°C to coalesce the peaks if unsure.

Step 3: HPLC Purity Check

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).

-

Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (aromatic) and 210 nm (amide).

-

Critical Check: The nitro-precursor is significantly more lipophilic and will elute later than the amine product.

Handling & Safety Guidelines

Hazard Class: Irritant / Harmful. Signal Word: Warning.

-

Fluorine Safety: While the C-F bonds are stable, combustion can release HF. Do not incinerate in standard waste streams.

-

Aniline Toxicity: As an aniline derivative, assume potential for methemoglobinemia if absorbed through skin.

-

Storage: Store at +2°C to +8°C under inert gas (Argon/Nitrogen). Anilines are prone to oxidation (browning) upon air exposure.

Emergency Workflow

Figure 2: Immediate response workflow for exposure incidents.

References

-

National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 56964393 (Related Structure: 3-amino-4-(trifluoromethyl)benzamide)." PubChem, [Link]. Accessed 23 Feb. 2026.

Methodological & Application

Application Note: Synthetic Routes for 3-amino-N,N-dimethyl-4-(trifluoromethyl)benzamide

[1]

Executive Summary

The compound 3-amino-N,N-dimethyl-4-(trifluoromethyl)benzamide is a critical scaffold in medicinal chemistry, particularly in the development of Type II kinase inhibitors (e.g., Bcr-Abl inhibitors similar to Nilotinib).[1] The presence of the trifluoromethyl (-CF3) group at the para-position combined with an amino group at the meta-position creates a unique electronic and steric environment essential for hydrogen bonding within the ATP-binding pocket of various kinases.[1]

This Application Note details a robust, scalable two-step synthetic route starting from 3-nitro-4-(trifluoromethyl)benzoic acid .[1] Unlike direct functionalization of the aniline, this "Nitro-First" approach mitigates side reactions during amide coupling and ensures high regiochemical purity.[1]

Key Advantages of This Protocol

-

Scalability: Utilizes cost-effective reagents (SOCl₂, Dimethylamine, H₂/Pd-C).[1]

-

Purification: Intermediates are crystalline solids, minimizing the need for chromatography.

-

Regiocontrol: Avoids the complex isomer separation associated with the direct nitration of 4-(trifluoromethyl)benzoic acid.

Retrosynthetic Analysis & Strategy

The strategic disconnection relies on the stability of the nitro group during acyl substitution. Attempting to couple the amine-bearing precursor (3-amino-4-(trifluoromethyl)benzoic acid) directly can lead to self-condensation or require protection/deprotection steps.[1] Therefore, the Nitro-Amide Route is preferred.[1]

Figure 1: Retrosynthetic logic prioritizing the reduction step last to maintain chemoselectivity.

Detailed Experimental Protocols

Stage 1: Synthesis of 3-nitro-N,N-dimethyl-4-(trifluoromethyl)benzamide[1]

Rationale: The carboxylic acid is activated via an acid chloride intermediate using Thionyl Chloride (SOCl₂). This method is preferred over coupling agents (EDC/HATU) for scale-up due to lower cost and simplified workup (gaseous byproducts).[1]

Reagents:

-

Thionyl Chloride (SOCl₂) (5.0 equiv)[1]

-

Dimethylamine (40% aq. solution or 2.0M in THF) (3.0 equiv)

-

Dichloromethane (DCM) (Solvent)[1]

-

DMF (Catalytic, 2-3 drops)[1]

Protocol:

-

Activation:

-

In a dry round-bottom flask equipped with a reflux condenser and a drying tube (CaCl₂), suspend 3-nitro-4-(trifluoromethyl)benzoic acid (10.0 g, 42.5 mmol) in dry DCM (100 mL).

-

Add catalytic DMF (0.1 mL).[1]

-

Add Thionyl Chloride (15.5 mL, 212 mmol) dropwise at room temperature (RT). Caution: Gas evolution (SO₂, HCl).

-

Heat the mixture to reflux (40°C) for 3 hours until the solution becomes clear (indicating acid chloride formation).

-

Evaporation: Cool to RT and concentrate in vacuo to remove solvent and excess SOCl₂. Co-evaporate with dry toluene (2 x 20 mL) to ensure complete removal of acidic volatiles. Result: Crude yellow oil (Acid Chloride).

-

-

Amidation:

-

Redissolve the crude acid chloride in dry DCM (50 mL) and cool to 0°C in an ice bath.

-

In a separate vessel, prepare a solution of Dimethylamine (excess) or use 40% aq.[3] dimethylamine (16 mL) mixed with base (e.g., Et₃N) if using the HCl salt. Note: If using aqueous amine, a biphasic Schotten-Baumann condition is effective.[1]

-

Add the acid chloride solution dropwise to the amine solution at 0°C with vigorous stirring.

-

Allow to warm to RT and stir for 2 hours.

-

-

Workup:

-

Wash the organic layer sequentially with:

-

Dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purification: Recrystallize from EtOAc/Hexanes if necessary.

-

Yield Target: >85% as a pale yellow solid.

-

Stage 2: Reduction to 3-amino-N,N-dimethyl-4-(trifluoromethyl)benzamide[1]

Rationale: Catalytic hydrogenation is the cleanest method, avoiding metal waste (Fe/Sn) and tedious extractions. The -CF₃ group is stable to standard Pd/C conditions.[1]

Reagents:

-

Intermediate 1 (from Stage 1)[1]

-

10% Palladium on Carbon (Pd/C) (10 wt% loading)[1]

-

Hydrogen Gas (H₂) (Balloon pressure or 1-3 bar)[1]

-

Methanol (MeOH) or Ethanol (EtOH)[1]

Protocol:

-

Setup:

-

Dissolve 3-nitro-N,N-dimethyl-4-(trifluoromethyl)benzamide (5.0 g, 19.1 mmol) in MeOH (100 mL) in a hydrogenation flask.

-

Safety: Under an Argon/Nitrogen atmosphere, carefully add 10% Pd/C (0.5 g). Caution: Pd/C is pyrophoric; do not add to dry solvent.

-

-

Hydrogenation:

-

Purge the system with H₂ gas (3 cycles of vacuum/H₂ backfill).

-

Stir vigorously under H₂ atmosphere (balloon is sufficient; 30 psi in a Parr shaker is faster) at RT for 4–6 hours.

-

Monitoring: Check TLC (50% EtOAc/Hexanes) or LCMS for the disappearance of the nitro peak and appearance of the amine (M+1 = 233.2).

-

-

Workup:

-

Filter the reaction mixture through a Celite pad to remove the catalyst. Wash the pad with MeOH.

-

Concentrate the filtrate in vacuo.

-

Purification: The product is often pure enough (>95%) for subsequent steps. If purification is required, use flash chromatography (DCM/MeOH 95:5).

-

Analytical Data & Quality Control

| Parameter | Specification | Method |

| Appearance | Off-white to pale beige solid | Visual |

| Purity | > 98.0% | HPLC (254 nm) |

| MS (ESI+) | [M+H]⁺ = 233.2 m/z | LC-MS |

| ¹H NMR (DMSO-d₆) | δ 7.4 (d, 1H), 7.1 (s, 1H), 6.9 (d, 1H), 5.6 (s, 2H, -NH₂), 2.9 (s, 6H, -NMe₂) | 400 MHz NMR |

| ¹⁹F NMR | Single peak ~ -61 ppm | ¹⁹F NMR (decoupled) |

Note on Regiochemistry: The ¹H NMR coupling constants are critical. The protons at positions 2 and 6 (relative to amide) should show meta coupling (~2 Hz) or ortho coupling (~8 Hz) depending on the exact substitution pattern. In the target molecule (3-amino), the proton at C2 is a singlet (or fine doublet), C5 and C6 are doublets.

Troubleshooting & Critical Decision Flow

Figure 2: Troubleshooting logic for common synthetic stalls.

Common Pitfalls

-

Regioisomer Contamination: If starting from 4-(trifluoromethyl)benzoic acid via nitration, ensure you remove the 2-nitro isomer.[1] The 3-nitro isomer (precursor used here) is the major product but the 2-nitro isomer is a common impurity [1].[1] Recommendation: Purchase pre-purified 3-nitro-4-(trifluoromethyl)benzoic acid.

-

Over-reduction: While CF₃ is stable, high temperatures (>60°C) or high pressure (>10 bar) with Pd/C can sometimes lead to defluorination. Keep conditions mild.

References

-

Regioselectivity of Nitration: Lynch, D. E., et al. "Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid."[1] Acta Crystallographica Section E, 2018.

-

Nilotinib Intermediate Synthesis: Amala, K., et al. "Research and Development of a Novel Process for Nilotinib: A Bcr-Abl Inhibitor."[1] Asian Journal of Chemistry, 2013. [1]

-

General Reduction Protocols: "Reduction of Nitro Compounds." Common Organic Chemistry.

Sources

- 1. Reputable Factory Supply Buy High Quality Nilotinib int 641571-10-0 with the Best Price [yzqyyykj.com]

- 2. GB2199035A - Method of preparing 4-trifluoromethyl nitrobenzoic acid and novel isomer - Google Patents [patents.google.com]

- 3. CN101585781B - Preparing method of N, N-dimethylbenzamide - Google Patents [patents.google.com]

Application Notes and Protocols for the Coupling of 3-amino-N,N-dimethyl-4-(trifluoromethyl)benzamide

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Navigating the Synthesis of Novel Benzamide Derivatives

3-amino-N,N-dimethyl-4-(trifluoromethyl)benzamide is a key building block in contemporary drug discovery. Its structure, featuring a reactive amino group, an electron-withdrawing trifluoromethyl moiety, and a dimethylbenzamide functionality, offers a versatile scaffold for the synthesis of a diverse array of bioactive molecules. The trifluoromethyl group is particularly noteworthy for its ability to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2] However, the electronic properties of this trifluoromethyl group also present a challenge: it significantly reduces the nucleophilicity of the adjacent amino group, making its functionalization non-trivial.[1][2]

This guide provides detailed application notes and robust protocols for the successful coupling of 3-amino-N,N-dimethyl-4-(trifluoromethyl)benzamide, focusing on scientifically sound strategies to overcome the inherent reactivity challenges. We will delve into the mechanistic underpinnings of each reaction, providing a rationale for the selection of catalysts, ligands, and reaction conditions, thereby empowering researchers to not only replicate these methods but also to adapt and troubleshoot them effectively.

I. Palladium-Catalyzed C-N Cross-Coupling: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a powerful tool for the formation of C-N bonds under relatively mild conditions.[3][4][5] This reaction is particularly well-suited for the coupling of electron-deficient anilines, such as our substrate, with a variety of aryl and heteroaryl halides or triflates.

Causality Behind Experimental Choices

The primary challenge in the Buchwald-Hartwig amination of 3-amino-N,N-dimethyl-4-(trifluoromethyl)benzamide is the diminished nucleophilicity of the aniline nitrogen due to the potent electron-withdrawing effect of the trifluoromethyl group.[1][2] To overcome this, the choice of a highly active catalyst system is paramount. We recommend the use of a palladium(0) precatalyst in combination with a sterically hindered, electron-rich biarylphosphine ligand. These ligands are known to accelerate the rates of both oxidative addition and reductive elimination, the key steps in the catalytic cycle.[6][7][8] The choice of a strong, non-nucleophilic base is also critical to facilitate the deprotonation of the aniline and the subsequent formation of the palladium-amido complex.

Experimental Protocol: Buchwald-Hartwig Amination

Materials:

-

3-amino-N,N-dimethyl-4-(trifluoromethyl)benzamide

-

Aryl halide (or triflate) (e.g., 4-bromotoluene)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous toluene

-

Anhydrous, degassed solvent (e.g., toluene)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: To a dry Schlenk flask, add 3-amino-N,N-dimethyl-4-(trifluoromethyl)benzamide (1.0 mmol, 1.0 eq.), the aryl halide (1.2 mmol, 1.2 eq.), sodium tert-butoxide (1.4 mmol, 1.4 eq.), XPhos (0.04 mmol, 4 mol%), and Pd₂(dba)₃ (0.02 mmol, 2 mol%).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

-

Solvent Addition: Add anhydrous, degassed toluene (5 mL) via syringe.

-

Reaction: Stir the reaction mixture at 100-110 °C. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS). Reaction times typically range from 12 to 24 hours.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite®.

-

Extraction: Wash the filtrate with water (2 x 20 mL) and brine (20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.

Table 1: Representative Buchwald-Hartwig Amination Conditions

| Parameter | Condition | Rationale |

| Palladium Precatalyst | Pd₂(dba)₃ | A stable and convenient source of Pd(0). |

| Ligand | XPhos | A bulky, electron-rich biarylphosphine ligand that promotes high catalytic activity for challenging substrates.[6] |

| Base | Sodium tert-butoxide | A strong, non-nucleophilic base required to deprotonate the electron-deficient aniline. |

| Solvent | Toluene | A common, non-polar solvent for Buchwald-Hartwig reactions that is effective at the required temperatures. |

| Temperature | 100-110 °C | Elevated temperature is necessary to overcome the activation barrier for this challenging coupling. |

Diagram 1: Catalytic Cycle of the Buchwald-Hartwig Amination

Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination.

II. Amide Bond Formation: Coupling with Carboxylic Acids

Directly forming an amide bond by coupling the amino group of our substrate with a carboxylic acid is a fundamental and highly valuable transformation. Given the reduced nucleophilicity of the aniline, a powerful coupling reagent is necessary to activate the carboxylic acid and facilitate the reaction.

Causality Behind Experimental Choices

Standard amide coupling reagents may prove sluggish or ineffective with our electron-deficient aniline. Therefore, we recommend the use of a high-performance uronium-based coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). HATU is known for its high reactivity and ability to promote even difficult amide bond formations with low rates of epimerization for chiral carboxylic acids.[9][10][11] The addition of a non-nucleophilic organic base, such as diisopropylethylamine (DIPEA), is essential to neutralize the hexafluorophosphate salt and to deprotonate the carboxylic acid.

Experimental Protocol: HATU-Mediated Amide Coupling

Materials:

-

3-amino-N,N-dimethyl-4-(trifluoromethyl)benzamide

-

Carboxylic acid (e.g., 4-methoxybenzoic acid)

-

HATU

-

Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Standard laboratory glassware

Procedure:

-

Reagent Preparation: In a dry round-bottom flask, dissolve the carboxylic acid (1.1 mmol, 1.1 eq.) and HATU (1.2 mmol, 1.2 eq.) in anhydrous DMF (5 mL).

-

Activation: Stir the solution at room temperature for 15 minutes to allow for the formation of the active ester.

-

Amine Addition: Add 3-amino-N,N-dimethyl-4-(trifluoromethyl)benzamide (1.0 mmol, 1.0 eq.) to the reaction mixture, followed by the dropwise addition of DIPEA (2.0 mmol, 2.0 eq.).

-

Reaction: Stir the reaction at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

-

Work-up: Quench the reaction by adding water (20 mL).

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Washing: Wash the combined organic layers with 1 M HCl (2 x 20 mL), saturated aqueous sodium bicarbonate (2 x 20 mL), and brine (20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.

Table 2: Representative HATU-Mediated Amide Coupling Conditions

| Parameter | Condition | Rationale |

| Coupling Reagent | HATU | A highly effective uronium salt-based reagent for challenging amide couplings.[9][10][11] |

| Base | DIPEA | A non-nucleophilic organic base to facilitate the reaction without competing with the primary amine. |

| Solvent | DMF | A polar aprotic solvent that is excellent for dissolving the reactants and promoting the reaction. |

| Temperature | Room Temperature | The high reactivity of HATU often allows the reaction to proceed efficiently at ambient temperature. |

Diagram 2: Experimental Workflow for HATU-Mediated Amide Coupling

Caption: A step-by-step workflow for HATU-mediated amide bond formation.

III. Palladium-Catalyzed C-C Cross-Coupling: The Suzuki-Miyaura Reaction

For the synthesis of biaryl structures, the Suzuki-Miyaura cross-coupling is an exceptionally versatile and widely used method. To utilize our substrate in this reaction, it must first be converted into a halide or triflate. For the purpose of this protocol, we will assume the starting material is the corresponding 3-bromo-N,N-dimethyl-4-(trifluoromethyl)benzamide.

Causality Behind Experimental Choices

The Suzuki-Miyaura reaction involves the coupling of an organoboron reagent with an organohalide, catalyzed by a palladium complex. The electron-withdrawing nature of the trifluoromethyl and benzamide groups on the aryl bromide is expected to facilitate the oxidative addition step of the catalytic cycle. A variety of palladium catalysts and ligands can be effective, and the choice often depends on the specific boronic acid partner. A common and robust system involves a palladium(II) precatalyst with a phosphine ligand. The base plays a crucial role in the transmetalation step, and an aqueous solution of a carbonate or phosphate is often employed.

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

-

3-bromo-N,N-dimethyl-4-(trifluoromethyl)benzamide

-

Arylboronic acid (e.g., phenylboronic acid)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: To a Schlenk flask, add 3-bromo-N,N-dimethyl-4-(trifluoromethyl)benzamide (1.0 mmol, 1.0 eq.), the arylboronic acid (1.5 mmol, 1.5 eq.), potassium carbonate (2.0 mmol, 2.0 eq.), triphenylphosphine (0.08 mmol, 8 mol%), and Pd(OAc)₂ (0.02 mmol, 2 mol%).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.

-

Solvent Addition: Add a mixture of 1,4-dioxane (4 mL) and water (1 mL).

-

Reaction: Heat the reaction mixture to 90-100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS. Reaction times are typically in the range of 6-18 hours.

-

Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).

-

Extraction: Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Washing: Wash the combined organic layers with brine (20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.

Table 3: Representative Suzuki-Miyaura Coupling Conditions

| Parameter | Condition | Rationale |

| Palladium Catalyst | Pd(OAc)₂ / PPh₃ | A common and effective in situ generated catalyst system for Suzuki-Miyaura couplings. |

| Boron Reagent | Arylboronic acid | Readily available and stable organoboron reagents. |

| Base | Potassium carbonate | A mild and effective base for the transmetalation step. |

| Solvent System | 1,4-Dioxane / Water | A common solvent mixture that facilitates the dissolution of both organic and inorganic reagents. |

| Temperature | 90-100 °C | Sufficient to promote the catalytic cycle without significant decomposition. |

Diagram 3: Logical Relationship in Suzuki-Miyaura Coupling

Caption: Key components for a successful Suzuki-Miyaura cross-coupling reaction.

IV. Safety and Handling

General Precautions:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

3-aminobenzotrifluoride, a related compound, is known to be harmful if swallowed or in contact with skin, and can cause serious eye damage and respiratory irritation.[12] Assume similar hazards for 3-amino-N,N-dimethyl-4-(trifluoromethyl)benzamide.

-

Palladium catalysts and phosphine ligands can be toxic and should be handled with care.

-

Organic solvents are flammable. Keep away from ignition sources.

Specific Hazards:

-

Sodium tert-butoxide: A strong base that is corrosive and reacts violently with water. Handle in an inert atmosphere.

-

HATU: Can be a skin and eye irritant.

-

DIPEA: A corrosive and flammable liquid.

V. Troubleshooting and Considerations

-

Low Yields in Buchwald-Hartwig Amination: The aniline may not be sufficiently nucleophilic. Consider using a more electron-rich and sterically hindered ligand (e.g., BrettPhos for primary amines).[4] Ensure the reaction is performed under strictly anhydrous and anaerobic conditions.

-

Side Reactions in Amide Coupling: If the carboxylic acid has other reactive functional groups, they may need to be protected.

-

Homo-coupling in Suzuki-Miyaura Reaction: This can be an issue if the reaction is too slow. Ensure the catalyst is active and consider using a different ligand or base.

-

Purification Challenges: The products of these reactions may have similar polarities to the starting materials or byproducts. Careful optimization of column chromatography conditions (e.g., solvent gradient) is often necessary.[13]

References

-

Ai, H.-J., Kim, S.-T., Liu, C., & Buchwald, S. L. (2024). Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions. Journal of the American Chemical Society, 146(40), 25950–25955. [Link]

-

The Chemistry Behind Specialty Anilines: Focus on 4-Fluoro-3-(trifluoromethyl)aniline. (2026, January 31). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Pd-Catalyzed Cross-Coupling of Hindered, Electron-Deficient Anilines with Bulky (Hetero)aryl Halides Using Biaryl Phosphorinane Ligands. (2020, December 7). ACS Catalysis. [Link]

-

Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions. (2024). National Institutes of Health. [Link]

-

Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. (n.d.). Semantic Scholar. [Link]

-

Palladium-catalyzed C-N and C-O cross-coupling reactions. (n.d.). DSpace@MIT. [Link]

-

Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (2016, September 30). Chemical Reviews. [Link]

-

Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]

-

Superelectrophiles and the effects of trifluoromethyl substituents. (n.d.). National Institutes of Health. [Link]

-

Efficient copper-catalyzed coupling of aryl chlorides, bromides and iodides with aqueous ammonia. (2025, August 5). ResearchGate. [Link]

-

Superelectrophiles and the Effects of Trifluoromethyl Substituents. (n.d.). SciSpace. [Link]

-

Sonogashira coupling. (n.d.). Wikipedia. [Link]

-

Reactions of Anilines and Benzamides with a Fourteen-Electron Iridium(I) Bis(Phosphinite) Complex: N-H Oxidative Addition versus Lewis Base Coordination. (n.d.). National Institutes of Health. [Link]

-

Sonogashira Coupling. (n.d.). Organic Chemistry Portal. [Link]

-

Amide bond formation: beyond the myth of coupling reagents. (2008, June 23). Luxembourg Bio Technologies. [Link]

-

Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. (2024). ResearchGate. [Link]

-

Sonogashira Coupling. (n.d.). SynArchive. [Link]

-

Heck Reaction. (n.d.). Organic Chemistry Portal. [Link]

-

Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. (2010, December 10). MDPI. [Link]

-

The Torsional Barrier of the Dimethylamino Group in N,N-Dimethyltellurobenzamide. A Comparison with N,N-Dimethylbenzamide and its Thio and Seleno Analogues. (n.d.). ResearchGate. [Link]

-

Spectroscopic and quantum chemical electronic structure investigations of 2-(trifluoromethyl)aniline and 3-(trifluoromethyl)aniline. (2025, August 8). ResearchGate. [Link]

-

Nuclear Magnetic Resonance Studies of Multi-site Chemical Exchange. 111. Hindered Rotation in Dimethylacetamide, Dimethyl. (n.d.). Canadian Science Publishing. [Link]

-

The Asymmetric Buchwald–Hartwig Amination Reaction. (n.d.). Xingwei Li. [Link]

-

Temporary Restraints to Overcome Steric Obstacles—Efficient Strategy for the Synthesis of Mycalamide B. (n.d.). National Institutes of Health. [Link]

-

Heck reaction. (n.d.). Wikipedia. [Link]

-

Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. [Link]

-

What is the reaction mechanism for the synthesis of N,N dimethylbenzamide from benzene? (2020, May 13). Quora. [Link]

-

The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025, April 3). YouTube. [Link]

-

Impact of Cross-Coupling Reactions in Drug Discovery and Development. (2020, July 31). Semantic Scholar. [Link]

-

Copper-Catalyzed Intermolecular Aminotrifluoromethylation of Alkenes with Free Anilines. (2026, February 4). Organic Letters. [Link]

-

Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

-

Steric Hindrance: Definitions! (2021, May 6). Carlos Manuel Jarquín Sánchez. [Link]

-

Amide synthesis by acylation. (n.d.). Organic Chemistry Portal. [Link]

-

The Buchwald-Hartwig Amination Reaction. (2012, April 6). YouTube. [Link]

-

Amide bond formation strategies: latest advances on a dateless transformation. (n.d.). AIR Unimi. [Link]

-

Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides. (2017, December 6). Beilstein Journal of Organic Chemistry. [Link]

-

Enabling Room-Temperature Copper Cross-Coupling Reactions of Anilines with Aryl Bromides. (n.d.). ChemRxiv. [Link]

-

Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. (2013, April 16). Organic Letters. [Link]

-

Heck Reaction | Named Reactions | Organic Chemistry Lessons. (2021, March 20). YouTube. [Link]

-

Mechanism-Inspired Ligand Design for Efficient Copper-Catalyzed C–N Coupling of Aryl and Heteroaryl Chlorides. (2026, February 16). Journal of the American Chemical Society. [Link]

-

Heck Reaction of Electronically Diverse Tertiary Alkyl Halides. (n.d.). National Institutes of Health. [Link]

-

Redox-active benzimidazolium sulfonamides as cationic thiolating reagents for reductive cross-coupling of organic halides. (n.d.). Chemical Science. [Link]

-

A New Catalytic Cross-Coupling Approach for the Synthesis of Protected Aryl and Heteroaryl Amidines. (2002). SciSpace. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. youtube.com [youtube.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Palladium-catalyzed C-N and C-O cross-coupling reactions [dspace.mit.edu]

- 9. mdpi.com [mdpi.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

Functionalization of the amino group in 3-amino-N,N-dimethyl-4-(trifluoromethyl)benzamide

Executive Summary

3-amino-N,N-dimethyl-4-(trifluoromethyl)benzamide (referred to herein as Substrate-A ) represents a challenging class of "deactivated" anilines often encountered in kinase inhibitor and GPCR ligand discovery. The presence of a bulky, strongly electron-withdrawing trifluoromethyl (

Standard aniline coupling protocols (e.g., EDC/NHS, mild reductive amination) frequently fail with Substrate-A , resulting in recovered starting material or stalled reaction intermediates. This guide details optimized, high-force protocols for Acylation (Amide Formation) , Urea Synthesis , and Pd-Catalyzed C-N Coupling , specifically engineered to overcome the electronic and steric penalties imposed by the ortho-

Chemo-Structural Analysis & Reactivity Profile

To successfully functionalize Substrate-A , one must understand the "Ortho-Effect" deactivating the C3-amino group.

-

Electronic Deactivation: The

group at C4 exerts a strong inductive effect (-I), pulling electron density away from the aromatic ring and the adjacent amino lone pair. The amide at C1 further depletes ring electron density. -

Steric Blockade: The Van der Waals radius of the

group is significant (~2.2 Å), physically blocking the approach of electrophiles to the C3 nitrogen.

Visualizing the Reactivity Landscape

Figure 1: Structural factors contributing to the low reactivity of Substrate-A.

Protocol A: High-Efficiency Amidation (Acylation)

Challenge: Standard carbodiimide couplings (EDC/HOBt) are often too slow, leading to N-acylurea side products before the deactivated aniline can attack. Solution: Use of Acid Chlorides with nucleophilic catalysis (DMAP) or the T3P (Propylphosphonic Anhydride) method, which drives the reaction via a highly reactive mixed anhydride intermediate.

Method A1: The Acid Chloride Route (Gold Standard)

-

Applicability: Best for simple aliphatic or aromatic acylations where the acid chloride is stable.

-

Reagents: Acid Chloride (R-COCl), Pyridine (Solvent/Base), DMAP (Catalyst).

Step-by-Step Protocol:

-

Preparation: In a flame-dried reaction vial, dissolve Substrate-A (1.0 equiv, e.g., 100 mg) in anhydrous DCM (Dichloromethane) or Pyridine (if solubility is poor). Concentration: 0.2 M.[1]

-

Base Addition: Add Pyridine (3.0 equiv) if DCM is used as solvent.

-

Catalyst: Add DMAP (4-Dimethylaminopyridine) (0.2 equiv). Note: Do not omit DMAP; it forms a reactive N-acylpyridinium intermediate essential for attacking the hindered aniline.

-

Electrophile: Dropwise add the Acid Chloride (1.5 equiv) at 0°C.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 4–16 hours.

-

QC Check: Monitor by LCMS.[1] Look for the disappearance of m/z ~233 (Substrate-A) and appearance of Product Mass.

-

-

Workup: Dilute with EtOAc. Wash with 1N HCl (to remove pyridine/DMAP), then Sat. NaHCO3, then Brine.[1] Dry over Na2SO4.

Method A2: The T3P Route (For Sensitive Acids)

-

Applicability: Best when the carboxylic acid partner is chiral or acid-sensitive.

-

Reagents: Carboxylic Acid, T3P (50% in EtOAc), Pyridine or DIPEA.

Step-by-Step Protocol:

-

Mix: Dissolve Substrate-A (1.0 equiv) and the Carboxylic Acid (1.2 equiv) in anhydrous EtOAc or DMF (0.2 M).

-

Base: Add Pyridine (3.0 equiv).

-

Coupling Agent: Add T3P solution (2.0 equiv) dropwise at RT.

-

Heat: Heat the mixture to 60°C for 12–24 hours. Note: The thermal energy is usually required to overcome the ortho-CF3 steric barrier.

-

Workup: Standard aqueous extraction (Water/EtOAc).

Protocol B: Urea Synthesis

Challenge: The aniline is too weak to attack simple carbamates. Solution: Use highly electrophilic Isocyanates or activate amines with Triphosgene .

Method B1: Isocyanate Addition

-

Dissolution: Dissolve Substrate-A (1.0 equiv) in anhydrous THF (0.1 M).

-

Activation: Add DIPEA (1.0 equiv) to ensure the aniline is not protonated.

-

Addition: Add the Isocyanate (R-NCO) (1.2 equiv).

-

Catalysis (Optional but Recommended): If no reaction after 2 hours, add 10 mol% DBU or DMAP .

-

Temperature: If still sluggish, heat to 60°C in a sealed tube.

-

Quench: Add MeOH to scavenge excess isocyanate. Concentrate and purify.

Protocol C: Buchwald-Hartwig Amination (C-N Coupling)[6]

Challenge: Substrate-A acts as the nucleophile. Its steric bulk and low basicity make it a poor ligand for Pd and a slow attacker during reductive elimination. Solution: Use specific "Third Generation" Buchwald ligands designed for hindered anilines (BrettPhos or Xantphos ) and strong bases.

Recommended Conditions Table

| Component | Standard Recommendation | Alternative (For extremely hindered partners) |

| Catalyst Source | Pd(OAc)2 or Pd2(dba)3 | [(Allyl)PdCl]2 |

| Ligand | BrettPhos (High activity) | Xantphos (Robustness) |

| Base | Cs2CO3 (Mild, good functional group tolerance) | NaOtBu (Stronger, faster reaction) |

| Solvent | 1,4-Dioxane or Toluene | t-Amyl Alcohol |

| Temperature | 100°C | 120°C (Microwave) |

Step-by-Step Protocol:

-

Inert Environment: Flame-dry a microwave vial and purge with Argon.

-

Loading: Add Substrate-A (1.0 equiv), Aryl Halide (1.0 equiv), Pd(OAc)2 (5 mol%), BrettPhos (10 mol%), and Cs2CO3 (2.0 equiv).

-

Solvent: Add anhydrous 1,4-Dioxane (degassed). Concentration: 0.1 M.

-

Reaction: Seal and heat to 100°C for 12 hours.

-

Tip: Pre-stirring the catalyst and ligand in a small amount of solvent for 5 mins (activation) can improve yields.

-

-

Filtration: Filter through a Celite pad to remove Pd black. Concentrate and purify via Flash Chromatography.

Troubleshooting & Decision Logic

Use this logic flow to select the correct protocol based on your desired transformation and available reagents.

Figure 2: Protocol selection decision tree for 3-amino-N,N-dimethyl-4-(trifluoromethyl)benzamide.

References

-

Amide Coupling of Deactivated Anilines: Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[2] Tetrahedron, 61(46), 10827-10852.

-

T3P Reagent Utility: Dunetz, J. R., et al. (2011).[2] T3P (Propylphosphonic Anhydride) for the Synthesis of Amides and Esters. Organic Letters, 13(19), 5048–5051.

-

Buchwald-Hartwig Ligand Selection: Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.

-

Ortho-Trifluoromethyl Effects: Umemoto, T. (1996). Electrophilic Trifluoromethylation Reagents. Chemical Reviews, 96(5), 1757–1778. (Provides context on the electronic nature of CF3-substituted aromatics).

Sources

Preparation of benzamide derivatives using trifluoromethyl building blocks

Application Notes & Protocols

Topic: Advanced Synthetic Strategies for the Preparation of Benzamide Derivatives Using Trifluoromethyl Building Blocks

Abstract

The introduction of the trifluoromethyl (CF₃) group is a cornerstone of modern medicinal chemistry, profoundly enhancing the pharmacological profile of drug candidates.[1] Its strong electron-withdrawing nature, high metabolic stability, and ability to increase lipophilicity and binding affinity make it a highly sought-after substituent.[1][2] Benzamides, a common scaffold in numerous FDA-approved drugs, are prime targets for trifluoromethylation.[3][4] This guide provides an in-depth exploration of the primary synthetic methodologies for preparing trifluoromethylated benzamides, leveraging key trifluoromethyl building blocks. We will dissect the mechanistic underpinnings of nucleophilic, electrophilic, and radical trifluoromethylation pathways, offering detailed, field-proven protocols for researchers in drug discovery and chemical development.

The Strategic Importance of the Trifluoromethyl Group in Benzamide Scaffolds

The substitution of a hydrogen atom or a methyl group with a trifluoromethyl group can dramatically alter a molecule's physicochemical properties. The CF₃ group is significantly more electronegative and bulkier than a methyl group, which can lead to:

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF₃ group resistant to oxidative metabolism by cytochrome P450 enzymes. This often increases the half-life of a drug candidate.[1]

-

Increased Lipophilicity: The CF₃ group is highly lipophilic, which can improve a molecule's ability to permeate cell membranes and cross the blood-brain barrier.[2]

-

Modulated Acidity/Basicity: The potent electron-withdrawing effect of the CF₃ group can lower the pKa of nearby acidic or basic functional groups, influencing drug-receptor interactions and solubility.

-